molecular formula C17H23N5O2 B2572533 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2309537-69-5

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2572533
M. Wt: 329.404
InChI Key: CQNMXUPCNSHWRS-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound is related to pyrazole derivatives, which are of significant interest in synthetic chemistry for their diverse applications, including the development of pharmaceuticals and agrochemicals. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involves the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to compounds that were tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Activity

Research into pyrazole derivatives extends into their biological activities, including their potential as anticancer agents. The synthesis and evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate as starting materials have shown that these compounds exhibit good nematocidal activity against M. incognita, highlighting their potential in agrochemical applications (Zhao, Xing, Xu, Peng, & Liu, 2017).

Chemical Reactivity and Applications

The reactivity of pyrazole derivatives under various conditions can lead to the formation of different compounds with potential applications. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement, resulting in N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, whose structure was confirmed by X-ray analysis (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-21-10-13(17(20-21)24-2)16(23)18-7-8-22-15(12-5-6-12)9-14(19-22)11-3-4-11/h9-12H,3-8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNMXUPCNSHWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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